3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one
Description
3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one is a tricyclic heterocyclic compound featuring a pyridazine ring fused with a benzoxazepinone core. The chlorine atom at the 3-position and the oxygen atom in the oxazepinone ring contribute to its unique electronic and steric properties. This compound has been investigated primarily for its role as a multidrug-resistance (MDR) modulating agent, where it inhibits P-glycoprotein (P-gp) to reverse chemotherapeutic resistance in cancer cells .
Synthesis of related compounds often involves alkylation or substitution reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-ones are synthesized via nucleophilic substitution using halides and potassium carbonate in acetone .
Properties
IUPAC Name |
3-chloro-6H-pyridazino[3,4-b][1,5]benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-5-6-10(16)13-7-3-1-2-4-8(7)17-11(6)15-14-9/h1-5H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKUNSDRSBJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CC(=NN=C3O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine derivatives with appropriate dicarbonyl compounds.
Cyclization: The pyridazine intermediate undergoes cyclization with a suitable benzoxazepine precursor under acidic or basic conditions to form the fused ring system.
Industrial Production Methods
Industrial production of 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cycloaddition Reactions: The fused ring system can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or alkoxy derivatives.
Oxidation Products: N-oxides of the pyridazine ring.
Reduction Products: Dihydro derivatives of the benzoxazepine ring.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one involves several steps, beginning with 3,6-dichloro-4-pyridazinecarboxylic acid chloride. This compound is synthesized through a series of reactions that yield derivatives with various substituents. The core structure features a tricyclic framework that is essential for its biological activity.
Antiviral Properties
Research indicates that derivatives of pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one exhibit inhibitory effects against HIV-1 reverse transcriptase. These compounds prevent HIV-1 cytopathogenicity in T4 lymphocytes without significant cytotoxicity to the host cells. The mechanism involves the inhibition of viral replication processes, making it a candidate for further development as an antiviral agent .
Anticancer Activity
Studies have shown that 3-chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one and its derivatives can act as effective modulators of multidrug resistance (MDR) in cancer cells. In particular, these compounds have demonstrated the ability to sensitize vincristine-pretreated HeLa-MDR1 cells to chemotherapy by reversing MDR mechanisms similar to known modulators like verapamil . This property could enhance the effectiveness of existing chemotherapeutic regimens.
Cancer Treatment
The ability of 3-chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one to modulate drug resistance suggests its potential application in oncology. By improving the efficacy of standard chemotherapeutics against resistant cancer types, this compound could play a crucial role in cancer therapy protocols.
Antiviral Therapies
Given its effectiveness against HIV-1 reverse transcriptase, there is potential for developing new antiviral therapies targeting HIV and possibly other viral infections. The structural similarity to non-nucleoside reverse transcriptase inhibitors (NNRTIs) positions it as a promising candidate for further pharmacological exploration.
Multidrug Resistance Modulation
A study conducted by Ott et al. (2004) investigated various derivatives of pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one for their ability to reverse MDR in HeLa cells. The results indicated that specific substitutions on the tricyclic core significantly enhanced their chemosensitizing effects compared to untreated controls .
Antiviral Efficacy
In another study focusing on the antiviral properties of these compounds, researchers reported that certain derivatives effectively inhibited HIV-1 reverse transcriptase activity in vitro. The compounds were characterized by their low cytotoxicity to host lymphocytes while maintaining high antiviral activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Derivatives
Structural Differences :
- Core Heterocycle : Pyrido derivatives replace the pyridazine ring with a pyridine ring, altering electronic properties and hydrogen-bonding capabilities.
- Substituents: Derivatives like 9-amino-6-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CAS: 140413-14-5) feature amino and methyl groups, enhancing solubility and target affinity .
Pyrazolo[1,5-d][1,4]benzoxazepin-5(6H)-ones
Structural Differences :
- Core Heterocycle : Incorporates a pyrazole ring instead of pyridazine, increasing rigidity and altering π-π stacking interactions.
3-(3-Chloropyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine (Cloproxazine)
Structural Differences :
- Side Chain: Features a dimethylaminopropyl side chain linked to the chloropyridazino-benzoxazine core, enhancing lipophilicity and membrane permeability .
Key Research Findings and Functional Insights
- MDR Modulation: 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one’s chlorine atom enhances electron-withdrawing effects, improving binding to P-gp’s hydrophobic pockets. This contrasts with pyrido derivatives, which prioritize kinase inhibition .
- Synthetic Flexibility : The pyridazine core allows diverse substitutions (e.g., propylene-linked basic chains), enabling optimization for MDR reversal .
Biological Activity
3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one is a heterocyclic compound that belongs to the class of pyridazino[3,4-b][1,5]benzoxazepines. This compound has garnered attention due to its biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase (RT). The following sections will discuss the synthesis, biological evaluation, and specific case studies related to this compound.
Synthesis of 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one
The synthesis of 3-chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one typically involves starting from 3,6-dichloro-4-pyridazinecarboxylic acid chloride. This precursor undergoes cyclization and various chemical modifications to yield the final product. The synthetic route has been detailed in several studies, highlighting the efficiency and yield of the process.
Antiviral Properties
One of the most significant biological activities of 3-chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one is its capacity to inhibit HIV-1 reverse transcriptase. Research indicates that this compound can prevent HIV-1 cytopathogenicity in T4 lymphocytes and inhibit the enzyme's activity in vitro.
Inhibition Studies
In a comparative study, derivatives of this compound were evaluated for their potency against HIV-1 RT. For instance:
| Compound | IC50 (µM) | Activity against HIV-1 |
|---|---|---|
| 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one | 0.25 | Active against wild-type HIV-1 |
| Nevirapine | 0.50 | Active against wild-type HIV-1 |
These findings suggest that 3-chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one exhibits superior potency compared to Nevirapine under similar experimental conditions .
The mechanism through which this compound exerts its antiviral effects involves binding to the active site of reverse transcriptase, thereby inhibiting its function and preventing viral replication. Molecular modeling studies have suggested that the three-dimensional pharmacophoric arrangement of this compound is similar to other known non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Study on HIV Inhibition
In a notable study published in Antiviral Chemistry and Chemotherapy, a series of pyridazino derivatives were synthesized and tested for their effectiveness against HIV-1 RT. The results demonstrated that compounds with specific substituents exhibited enhanced inhibitory activity compared to others. The study concluded that structural modifications could optimize the antiviral properties of these compounds .
Pharmacokinetic Evaluation
Another research effort focused on the pharmacokinetics of 3-chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one in animal models. The findings indicated good oral bioavailability and favorable distribution characteristics in rats and dogs. This aspect is crucial for considering further development into therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
